molecular formula C8H7N3O2 B6170259 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2639410-58-3

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B6170259
CAS No.: 2639410-58-3
M. Wt: 177.16 g/mol
InChI Key: VVYLRXQIICMGTO-UHFFFAOYSA-N
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Description

4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrazine core with a methyl substituent at position 4 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Pyrazolo[1,5-a]pyrazine derivatives are synthesized via condensation reactions of aminopyrazoles with diketones or keto esters under acidic conditions, often using glacial acetic acid (AcOH) as a solvent .

Properties

CAS No.

2639410-58-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-7-6(8(12)13)4-10-11(7)3-2-9-5/h2-4H,1H3,(H,12,13)

InChI Key

VVYLRXQIICMGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=C(C=N2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

In a typical procedure, ethyl 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylate (1 equiv) is refluxed with sodium hydroxide (3 equiv) in ethanol for 6 hours. The ethanol is subsequently removed under reduced pressure, and the residue is acidified to pH 1 using hydrochloric acid, precipitating the carboxylic acid. Filtration and drying yield the product with a reported purity of 95%.

Key Considerations:

  • Solvent Selection : Ethanol ensures solubility of both the ester and base, facilitating complete hydrolysis.

  • Acidification : Gradual addition of HCl prevents local overheating, which could decarboxylate the product.

  • Yield Optimization : Excess NaOH (up to 4 equiv) improves conversion rates but risks saponification byproducts.

Oxidative Cross-Dehydrogenative Coupling (CDC) Approach

Recent advances employ CDC reactions to construct the pyrazolo[1,5-a]pyrazine core. This method, adapted from pyrazolo[1,5-a]pyridine syntheses, uses molecular oxygen as an oxidant to promote cyclization.

Mechanism and Substrate Compatibility

The reaction begins with the nucleophilic addition of an enolized β-diketone to an N-amino-2-iminopyrazine derivative, forming an intermediate adduct. Oxidative dehydrogenation under an oxygen atmosphere then induces cyclization, yielding the pyrazolo[1,5-a]pyrazine skeleton.

Example Protocol:

  • Reactants : N-Amino-2-iminopyrazine (3 mmol) and ethyl acetoacetate (3 mmol).

  • Conditions : Ethanol (10 mL), acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 hours.

  • Yield : 94% when conducted under oxygen vs. 74% under air.

Role of Acid Additives

Acetic acid serves dual roles:

  • Proton Source : Facilitates enolization of β-diketones.

  • Reaction Medium : Enhances solubility of polar intermediates.
    Stronger acids (e.g., p-TSA) reduce yields due to premature protonation of the iminopyrazine.

Vilsmeier-Haack Formylation and Subsequent Oxidation

The Vilsmeier-Haack reaction offers a route to introduce formyl groups, which are subsequently oxidized to carboxylic acids. This method is advantageous for late-stage functionalization.

Stepwise Synthesis

  • Formylation : Treatment of 4-methylpyrazolo[1,5-a]pyrazine with POCl₃ and DMF at 0°C generates the 3-formyl derivative.

  • Oxidation : The aldehyde is oxidized to the carboxylic acid using MnO₂ in dichloromethane over 4 days.

Limitations:

  • Low Functional Group Tolerance : Harsh conditions may degrade sensitive substituents.

  • Extended Reaction Times : MnO₂-mediated oxidation requires prolonged stirring (up to 96 hours).

Cyclocondensation of Aminoheterocycles with β-Diketones

Cyclocondensation strategies leverage the reactivity of amino-substituted heterocycles with 1,3-dicarbonyl compounds to assemble the pyrazolo[1,5-a]pyrazine ring.

Optimized Protocol

  • Reactants : 3-Aminopyrazine (1 equiv) and acetylacetone (1 equiv).

  • Conditions : Reflux in toluene with catalytic p-TSA for 12 hours.

  • Post-Reaction Processing : The intermediate is hydrolyzed using NaOH (2M) and acidified to isolate the carboxylic acid.

Yield Data:

EntrySolventCatalystYield (%)
1Toluenep-TSA78
2EthanolNone32
3DMFAcOH65

Comparison of Synthetic Routes and Optimization Strategies

Efficiency and Scalability

  • Hydrolysis of Esters : High scalability but limited to pre-formed ester precursors.

  • CDC Approach : Superior yields (94%) but requires specialized equipment for oxygen atmospheres.

  • Cyclocondensation : Balances yield (78%) and practicality for industrial applications.

Purity and Byproduct Formation

  • Decarboxylation Risks : Acidic conditions during hydrolysis may decarboxylate the product, necessitating precise pH control.

  • Oxidative Byproducts : CDC reactions generate minimal byproducts due to the selectivity of molecular oxygen .

Chemical Reactions Analysis

Types of Reactions

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C8H7N3O2
  • Molecular Weight: 179.16 g/mol
  • Structure: The compound features a fused ring system consisting of pyrazole and pyrazine rings with a carboxylic acid functional group.

Chemistry

4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for diverse functionalization, making it valuable in synthetic organic chemistry.

Table 1: Synthetic Routes

MethodDescription
CyclizationInvolves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates followed by cycloaddition with ethyl propionate.
HydrolysisHydrolysis of the resulting derivatives yields the carboxylic acid.

Biological Activities

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains.
  • Anticancer Properties: It has demonstrated antiproliferative effects on lung adenocarcinoma cell lines, increasing cell death rates at specific concentrations.

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth in lung adenocarcinoma cell lines

Medicinal Chemistry

This compound is being explored as a scaffold for drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic agents targeting various diseases.

  • Enzyme Inhibition: It has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism, making it relevant in diabetes research.

Case Study: DPP-IV Inhibition
A study demonstrated that derivatives of this compound could effectively lower blood glucose levels in diabetic models by inhibiting DPP-IV activity.

Materials Science

The compound's unique structural features are advantageous in developing materials with specific photophysical properties. Research indicates its potential use in optical applications due to tunable fluorescence characteristics.

Table 3: Material Properties

PropertyDescription
Photophysical BehaviorExhibits tunable fluorescence under varying conditions
StabilityStable under extreme pH conditions

Mechanism of Action

The mechanism of action of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phosphoinositide-3 kinase, by binding to their active sites and preventing their normal function. This inhibition can modulate various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .

Comparison with Similar Compounds

Core Ring Systems

  • Pyrazolo[1,5-a]pyrazine: The pyrazine ring (two nitrogen atoms at positions 1 and 4) enhances π-π stacking interactions in kinase binding pockets.
  • Pyrazolo[1,5-a]pyridine (e.g., 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid): Replacing pyrazine with pyridine (one nitrogen atom) reduces electron-deficient character, altering binding affinity. The methoxy group at position 4 enhances solubility but may reduce metabolic stability .
  • Pyrazolo[1,5-a]pyrimidine (e.g., 5,7-dimethyl derivatives): The pyrimidine ring (two nitrogen atoms at positions 1 and 3) is associated with anticancer activity. Methyl groups at positions 5 and 7 improve steric bulk, enhancing target selectivity .

Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity
This compound Pyrazine Methyl (C4), COOH (C3) Kinase inhibition (predicted)
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid Pyridine Methoxy (C4), COOH (C3) Unknown (structural analog)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine Pyrimidine Methyl (C5, C7) Cytotoxic, antimicrobial

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Molecular Formula C₈H₇N₃O₂ C₉H₈N₂O₃ C₉H₁₀N₄O
Molecular Weight 177.16 g/mol 192.17 g/mol 190.20 g/mol
Solubility Moderate (polar solvents) High (due to methoxy) Low (lipophilic)
logP ~1.2 (predicted) ~1.5 ~2.0

Biological Activity

4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid (MPCA) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MPCA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H7N3O2C_8H_7N_3O_2. It features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse biological activities. The carboxylic acid functional group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of MPCA. For instance, derivatives of pyrazolo[1,5-a]pyrimidines, closely related to MPCA, have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific protein kinases involved in cell growth and survival .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCancer TypeMechanism of ActionReference
MPCABreast CancerInduction of apoptosis
Pyrazolo[1,5-a]pyrimidine ALung CancerInhibition of EGFR signaling
Pyrazolo[1,5-a]pyrimidine BColorectal CancerCell cycle arrest

2. Enzymatic Inhibition

MPCA has also been investigated for its ability to inhibit various enzymes, particularly those involved in cancer and inflammatory pathways. For example, studies have demonstrated that certain pyrazole derivatives can act as selective inhibitors of protein kinases such as AXL and c-MET, which are implicated in tumor progression and metastasis . The inhibition of these kinases could lead to reduced tumor growth and improved patient outcomes.

Table 2: Enzymatic Inhibition by MPCA Derivatives

CompoundTarget EnzymeInhibition TypeReference
MPCAAXLCompetitive inhibition
Pyrazolo[1,5-a]pyrimidine Cc-METNon-competitive inhibition
Pyrazolo[1,5-a]pyrimidine DmGluR5Allosteric modulation

3. Psychopharmacological Effects

Beyond anticancer properties, MPCA and its derivatives have been explored for their psychopharmacological effects. Some studies suggest that they may exhibit anxiolytic or antidepressant-like activities through modulation of neurotransmitter systems. For instance, compounds similar to MPCA have been shown to interact with glutamate receptors, which play a critical role in mood regulation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of MPCA-related compounds:

  • Case Study 1 : A study on the efficacy of a pyrazolo derivative in a mouse model demonstrated significant tumor regression compared to controls. The compound was administered at varying doses over four weeks, showing a dose-dependent response in tumor size reduction.
  • Case Study 2 : Clinical trials involving patients with advanced solid tumors assessed the safety and pharmacokinetics of MPCA derivatives. Results indicated manageable side effects with promising preliminary efficacy.

Q & A

Q. What synthetic methodologies are effective for preparing 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of aminopyrazole precursors with electrophilic reagents. For example:
  • Step 1 : React 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form a dihydroxy intermediate .

  • Step 2 : Nitration at position 3 using concentrated HNO₃ in H₂SO₄ at 0°C, followed by hydrolysis to yield the carboxylic acid moiety .

  • Key Conditions : Temperature control (<5°C during nitration) and solvent choice (methanol or sulfuric acid) are critical to avoid side reactions. Yield optimization (75–85%) requires precise stoichiometry .

    • Characterization Techniques :
TechniquePurposeExample DataReference
HRMS Confirm molecular weight[M+H]⁺ calcd: 163.14; found: 163.13
Elemental Analysis Verify purityCalcd: C, 61.65%; H, 4.38%; Found: C, 61.78%; H, 4.12%
¹H/¹³C NMR Assign substituentsδ 8.2–8.5 ppm (pyrazine protons), δ 2.5 ppm (methyl group)

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Identify proton environments (e.g., pyrazine ring protons at δ 8.2–8.5 ppm, methyl group at δ 2.5 ppm) .
  • HPLC-MS : Detect impurities (<2%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Melting Point Analysis : Compare observed mp (e.g., 152–153°C) with literature values to assess crystallinity .

Advanced Research Questions

Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be optimized for diverse substituents?

  • Methodological Answer : Position 7 is reactive toward nucleophilic or electrophilic agents. Key strategies include:
  • Condensation Reactions : React the core with aldehydes (e.g., benzaldehyde) under acidic conditions to form hydrazone derivatives (e.g., 7-((phenylhydrazono)methyl) derivatives) .

  • Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids (e.g., Pd(PPh₃)₄ catalyst) to introduce aryl groups .

  • Yield Optimization : Pre-cool reaction mixtures (–20°C) to precipitate pure products (75% yield) .

    • Case Study :
Reaction TypeReagentsYieldReference
Hydrazone FormationPhenylhydrazine/MeOH75%
NitrationHNO₃/H₂SO₄80%

Q. What methodologies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?

  • Methodological Answer : Discrepancies may arise from assay conditions or derivative structural variations. Mitigation strategies:
  • Standardized Assays : Use consistent enzyme sources (e.g., recombinant human DPP-IV) and substrate concentrations .

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives (e.g., methyl vs. phenyl substituents alter steric hindrance) .

  • Meta-Analysis : Aggregate data from multiple studies (e.g., pyrazolo[1,5-a]pyrimidines show variable IC₅₀: 0.5–50 µM depending on substituents) .

    • Example Data :
DerivativeTarget EnzymeIC₅₀ (µM)Reference
Methyl-substitutedDPP-IV0.8 ± 0.1
Phenyl-substitutedDPP-IV12.3 ± 1.5

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., DPP-IV’s S2 pocket favors hydrophobic groups) .
  • QSAR Models : Correlate substituent electronegativity with activity (e.g., electron-withdrawing groups at position 3 enhance inhibition) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP <3 for optimal permeability) .

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